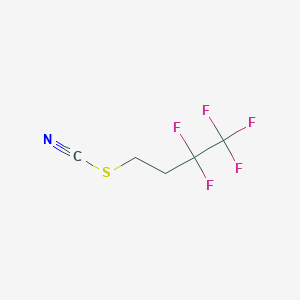
3,3,4,4,4-Pentafluorobutyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,4-Pentafluorobutyl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a pentafluorobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-pentafluorobutyl thiocyanate typically involves the reaction of 3,3,4,4,4-pentafluorobutyl halides with thiocyanate salts. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction can be represented as:
3,3,4,4,4-Pentafluorobutyl halide+Thiocyanate salt→3,3,4,4,4-Pentafluorobutyl thiocyanate+Halide salt
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,4-Pentafluorobutyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3,3,4,4,4-pentafluorobutyl amines or ethers.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiols or sulfides.
Scientific Research Applications
3,3,4,4,4-Pentafluorobutyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-pentafluorobutyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. The fluorinated chain imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s biological activity.
Comparison with Similar Compounds
- 3,3,4,4,4-Pentafluorobutyl acrylate
- 3,3,4,4,4-Pentafluorobutyl chloride
- 3,3,4,4,4-Pentafluorobutyl bromide
Comparison: 3,3,4,4,4-Pentafluorobutyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity compared to other pentafluorobutyl derivatives. The thiocyanate group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
29640-25-3 |
|---|---|
Molecular Formula |
C5H4F5NS |
Molecular Weight |
205.15 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutyl thiocyanate |
InChI |
InChI=1S/C5H4F5NS/c6-4(7,5(8,9)10)1-2-12-3-11/h1-2H2 |
InChI Key |
FBUPRCOWKSHCSF-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC#N)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















